trans-Itraconazole

Overview

Description

Itraconazole, sometimes abbreviated as ITZ, is an antifungal medication used to treat a variety of fungal infections . This includes aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It may be given by mouth or intravenously .

Synthesis Analysis

Itraconazole is prepared using different surfactants, sodium lauryl sulfate (SLS) and sodium deoxycholate (SDC), through a thin lipid film hydration technique . A study also mentions the preparation of itraconazole and succinic acid cocrystals using pressurized CO2 .Molecular Structure Analysis

The structure of itraconazole-bound human NPC1 was determined at 4-Å resolution revealing that itraconazole binds to the center of NPC1 protein . Another study discusses the structural relaxation peak of itraconazole in thin layers when compared with bulk data .Chemical Reactions Analysis

Itraconazole is metabolized to hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole by cytochrome P450 3A4 . A study also mentions the analysis of itraconazole and its associated production impurities .Physical and Chemical Properties Analysis

Itraconazole–succinic acid cocrystals with physical and chemical properties similar to cocrystals produced using a traditional liquid antisolvent technique can be prepared by CO2 . Another study mentions the stability of itraconazole/Pluronic F127/Eduragit EPO (1:1:0.5) ternary system .Scientific Research Applications

Antiangiogenic and Antifungal Activities

trans-Itraconazole has been identified to have distinct antiangiogenic and antifungal activity profiles. Studies have emphasized the role of its stereochemistry in these activities, revealing that different stereoisomers of this compound exhibit varied effects on human endothelial cell proliferation and antifungal action against multiple fungal strains. This suggests that the molecular mechanisms underpinning the anti-angiogenic and anti-fungal activities of this compound are separate and potentially complex (Shi et al., 2010).

Cancer Treatment Applications

Recent investigations have highlighted the potential of this compound in cancer treatment. Studies suggest that it can inhibit the growth of basal cell carcinoma (BCC) through the suppression of the Sonic Hedgehog (SHH) signaling pathway, leading to the consideration of transdermal delivery of Itraconazole for localized treatment of BCC (Zhang et al., 2016). Additionally, this compound has shown to suppress the growth of glioblastoma by inducing autophagy and inhibiting cell proliferation through modulation of cellular pathways, presenting a novel therapeutic strategy for the management of this aggressive cancer (Liu et al., 2014).

Drug Delivery Systems

Researchers have explored innovative drug delivery systems for this compound, aiming to enhance its solubility, bioavailability, and therapeutic efficacy. Nanostructured lipid carriers (NLCs) have been developed to facilitate brain-targeted delivery, achieving sustained release and increased drug concentration in the brain (Lim et al., 2014). Similarly, nanosuspension formulations have been shown to improve the drug's efficacy by altering its pharmacokinetics, enabling higher dosing and prolonged drug release (Rabinow et al., 2007). Additionally, advancements in microfluidic V-junction devices have facilitated the preparation of surface itraconazole adsorbed nanospheres, offering controlled drug release profiles (Kucuk et al., 2014).

Stereospecific Metabolism

The stereospecific metabolism of this compound has been a subject of interest, with studies characterizing the binding and metabolism of its stereoisomers. The interaction of these stereoisomers with CYP3A4, an enzyme involved in drug metabolism, has been found to influence the formation of specific metabolites, contributing to our understanding of the drug's metabolic pathways and potentially its therapeutic effects (Peng et al., 2012).

Mechanism of Action

Target of Action

Trans-Itraconazole, a triazole antifungal agent, primarily targets the fungal cytochrome P450 enzyme, specifically 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target, 14α-demethylase, by forming a complex with the active site or the haem iron of the enzyme . This interaction inhibits the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to fungal cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . This disruption in the ergosterol biosynthesis pathway results in increased cell membrane permeability and impaired function, ultimately leading to fungal cell death .

Pharmacokinetics

This compound exhibits a terminal half-life ranging from 16 to 28 hours after a single dose, which increases to 34 to 42 hours with repeated dosing . The metabolite of itraconazole is excreted from the plasma more rapidly than the parent compound . The pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of G1-phase cell-cycle arrest in various types of cancer cells . It has been shown to suppress tumor growth by inhibiting the HER2/AKT signaling pathway . Additionally, itraconazole has been found to induce the production of reactive oxygen species (ROS) in mitochondria, leading to significant oxidation of the mitochondrial membrane .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the widespread use of azoles in agriculture and clinics can lead to the development of cross-resistance in several fungal species . Moreover, the action of this compound can be modulated by the presence of other substances in the environment, such as other antifungal compounds .

Safety and Hazards

Future Directions

There has been a welcome acceleration of the antifungal pipeline in recent years, with a number of new drug classes in clinical or pre-clinical development, as well as new focus on inhaled antifungal drug delivery . Another study mentions the concentration-dependent early antivascular, metabolic, and antitumor effects of itraconazole in patients with NSCLC .

Biochemical Analysis

Biochemical Properties

Trans-Itraconazole is metabolized to hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl Itraconazole by the enzyme cytochrome P450 3A4 . These interactions with enzymes and other biomolecules are crucial for the function of this compound in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide important information about its safety and efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name |

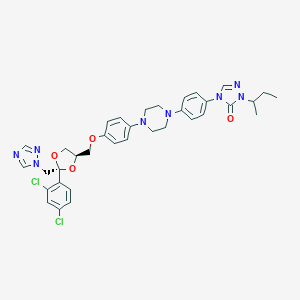

2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-KKHGCVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861071 | |

| Record name | trans-Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252964-65-1 | |

| Record name | trans-Itraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252964651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITRACONAZOLE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ63FB41CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

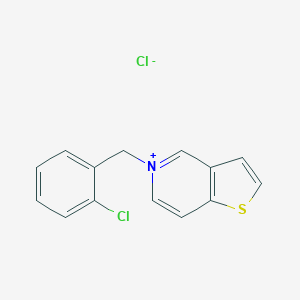

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B193918.png)

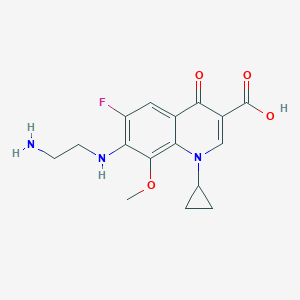

![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

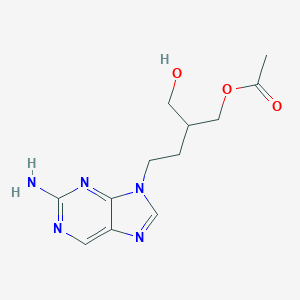

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)